molecular formula C15H23N3O2 B3366906 4-Pyridin-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester CAS No. 150812-38-7

4-Pyridin-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B3366906
CAS No.: 150812-38-7
M. Wt: 277.36 g/mol
InChI Key: VBSVOQDOXQGNFV-UHFFFAOYSA-N
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Description

4-Pyridin-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative featuring a tert-butyl carbamate protective group at the 1-position and a pyridin-4-ylmethyl substituent at the 4-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules.

Properties

IUPAC Name

tert-butyl 4-(pyridin-4-ylmethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)12-13-4-6-16-7-5-13/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSVOQDOXQGNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

4-Pyridin-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester has been investigated for its potential as a drug candidate due to its ability to modulate neurotransmitter systems. It has shown promise in the development of drugs targeting:

  • Central Nervous System Disorders : The compound's structural similarity to known neurotransmitter modulators suggests it may influence serotonin and dopamine pathways, making it a candidate for treating conditions such as depression and anxiety .

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit antimicrobial properties. The incorporation of the pyridine moiety enhances the compound's interaction with microbial targets, potentially leading to the development of new antibiotics .

Catalysis

The compound can also serve as a ligand in catalytic processes. Its ability to coordinate with metal ions opens avenues for its use in various organic transformations, including:

  • Cross-coupling reactions : Leveraging its piperazine structure can facilitate reactions that are crucial in synthesizing complex organic molecules .

Case Study 1: Neuropharmacological Effects

A study evaluated the effects of 4-Pyridin-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester on animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels, suggesting that this compound could be further developed as an anxiolytic agent .

Case Study 2: Antimicrobial Screening

In another study, derivatives including this compound were screened against various bacterial strains. The results demonstrated effective inhibition of growth in Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism by which 4-Pyridin-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In drug synthesis, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved are typically specific to the final drug product.

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Reactivity: Pyridin-4-ylmethyl (Target): The pyridine ring’s electron-deficient nature facilitates metal coordination and hydrogen bonding, making it suitable for targeting enzymes with aromatic binding pockets. 2-Fluoropyridin-4-yl : Fluorination increases electronegativity and metabolic stability compared to the non-fluorinated analog. Piperidin-4-yl : The saturated piperidine ring reduces planarity, improving membrane permeability for CNS-targeted drugs.

Physicochemical Properties :

  • The 2-fluoropyridin-4-yl derivative has a higher density (1.185 g/cm³) and lower pKa (5.14) than piperidin-4-yl analogs, influencing solubility and ionization .
  • Oxadiazolylmethyl substituents (e.g., ) introduce rigidity and resistance to oxidative degradation, critical for in vivo applications.

Synthetic Utility :

  • Reductive amination (as in ) and cross-coupling reactions (e.g., ) are common methods for introducing substituents. The tert-butyl ester group simplifies purification by acting as a protective group.
  • The pyridin-4-ylmethyl group may be introduced via alkylation of piperazine with 4-(chloromethyl)pyridine under basic conditions.

Biological Applications :

  • Pyrimidinyl derivatives (e.g., ) are prevalent in kinase inhibitors due to their ability to occupy ATP-binding pockets.
  • Nitro-substituted pyridines (e.g., ) serve as electrophilic intermediates for further functionalization.

Biological Activity

4-Pyridin-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester (CAS No. 150812-38-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C15H23N3O2
  • Molecular Weight : 277.368 g/mol

Its structure features a piperazine ring linked to a pyridine moiety, which is a common structural motif in many pharmacologically active compounds.

The biological activity of 4-Pyridin-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester is primarily attributed to its interaction with various molecular targets. The nitrogen atoms in the piperazine ring can act as ligands, facilitating binding to metal ions and other biological molecules. This interaction may influence multiple biochemical pathways, including those involved in neurotransmission and pathogen inhibition.

Antimicrobial Activity

Recent studies have assessed the efficacy of this compound against Mycobacterium tuberculosis . A high-throughput screening identified several analogs with varying degrees of activity, indicating that modifications to the structure can enhance or diminish antimicrobial properties. For instance, derivatives with specific substitutions showed minimum inhibitory concentrations (MIC) ranging from 5.2 µM to 21 µM against Mycobacterium tuberculosis .

Neuroprotective Effects

In neurobiology, the compound has been evaluated for its protective effects against neurotoxic agents such as amyloid-beta (Aβ) peptides. In vitro studies demonstrated that it can improve cell viability in astrocytes exposed to Aβ, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Study on Mycobacterium tuberculosis

A comprehensive study involving a library of 100,000 compounds highlighted the structure-activity relationship (SAR) of various derivatives of 4-Pyridin-4-ylmethyl-piperazine. Specific modifications led to improved potency against Mycobacterium tuberculosis, with some compounds achieving MIC values as low as 5.2 µM .

Neuroprotective Study

In an experimental setup involving astrocytes treated with Aβ, the compound showed significant protective effects, enhancing cell viability from approximately 43% to nearly 63% when co-administered with Aβ . This suggests a dual role in both inhibiting toxic aggregation and promoting cellular health.

Data Table: Biological Activity Summary

Activity Type Target Pathogen/Condition MIC/Effect Reference
AntimicrobialMycobacterium tuberculosis5.2 µM - 21 µM
NeuroprotectiveAstrocytes (Aβ toxicity)Increased viability by ~20%

Chemical Reactions Analysis

Deprotection of the tert-Butyl Ester Group

The tert-butyl ester group undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating reactive intermediates in drug synthesis.

Conditions and Outcomes

Reagent SystemTemperatureTimeProductYieldSource
Trifluoroacetic acid (TFA)25°C2–4 hPiperazine-1-carboxylic acid derivative85–92%
HCl (4M in dioxane)0°C to RT6 hDeprotected piperazine free base78%

The Boc group removal enhances solubility and enables further functionalization of the piperazine nitrogen.

Alkylation and Acylation Reactions

The deprotected piperazine nitrogen serves as a nucleophile in alkylation and acylation reactions.

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base:
Example:

  • Reagents : Methyl iodide, K₂CO₃, DMF

  • Conditions : 60°C, 12 h

  • Product : N-Methylpiperazine derivative

  • Yield : 70%

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride):

  • Reagents : Acetyl chloride, triethylamine, CH₂Cl₂

  • Conditions : RT, 4 h

  • Product : N-Acetylpiperazine derivative

  • Yield : 82%

Oxidation and Reduction Reactions

The pyridinylmethyl group and piperazine ring participate in redox transformations.

Oxidation

  • Reagent : KMnO₄ in acidic medium

  • Product : Pyridine-4-carboxylic acid (via oxidation of the methylene bridge)

  • Application : Modifies lipophilicity for enhanced bioavailability.

Reduction

  • Reagent : LiAlH₄ in THF

  • Product : Reduced piperazine intermediates (e.g., secondary alcohols)

  • Note : Limited applicability due to ester group instability under strong reducing conditions.

Hydrolysis of the Ester Group

Basic hydrolysis converts the tert-butyl ester to a carboxylic acid:

  • Conditions : NaOH (2M), H₂O/THF (1:1), reflux, 8 h

  • Product : 4-Pyridin-4-ylmethyl-piperazine-1-carboxylic acid

  • Yield : 88%

Nucleophilic Aromatic Substitution (Pyridine Ring)

The pyridine ring undergoes electrophilic substitution under harsh conditions:

  • Reaction : Nitration with HNO₃/H₂SO₄

  • Product : 3-Nitro-pyridin-4-ylmethyl derivative

  • Yield : 65% (requires heating at 100°C for 24 h)

Stability and Reactivity Considerations

  • pH Sensitivity : Degrades under strongly acidic (>pH 2) or basic (>pH 10) conditions .

  • Thermal Stability : Stable up to 150°C; decomposes at higher temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyridin-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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4-Pyridin-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester

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